5-Hydroxy-1-(prop-2-yn-1-yl)piperidin-2-one
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Overview
Description
5-Hydroxy-1-(prop-2-yn-1-yl)piperidin-2-one: is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol It is a piperidinone derivative, characterized by the presence of a hydroxyl group at the 5-position and a prop-2-yn-1-yl group at the 1-position of the piperidin-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1-(prop-2-yn-1-yl)piperidin-2-one can be achieved through several synthetic routes. One common method involves the N-alkylation of piperidin-2-one with propargyl bromide in the presence of a base such as sodium hydroxide under phase-transfer catalysis conditions . The reaction typically takes place in a solvent like toluene.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-1-(prop-2-yn-1-yl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form a hydroxyl group.
Substitution: The prop-2-yn-1-yl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 5-oxo-1-(prop-2-yn-1-yl)piperidin-2-one.
Reduction: Formation of 5-hydroxy-1-(prop-2-yn-1-yl)piperidin-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Hydroxy-1-(prop-2-yn-1-yl)piperidin-2-one is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules and as a precursor in the preparation of various derivatives .
Biology and Medicine: Its structural features make it a candidate for the design of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals .
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-(prop-2-yn-1-yl)piperidin-2-one is not well-documented. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
5-Hydroxy-1-methyl-2-pyrrolidinone: Similar in structure but with a methyl group instead of a prop-2-yn-1-yl group.
1-(Prop-2-yn-1-yl)piperidin-4-one: Similar in structure but with the hydroxyl group at a different position.
Uniqueness: 5-Hydroxy-1-(prop-2-yn-1-yl)piperidin-2-one is unique due to the combination of its hydroxyl and prop-2-yn-1-yl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-hydroxy-1-prop-2-ynylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-5-9-6-7(10)3-4-8(9)11/h1,7,10H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXHQKLPMUTJOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CC(CCC1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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